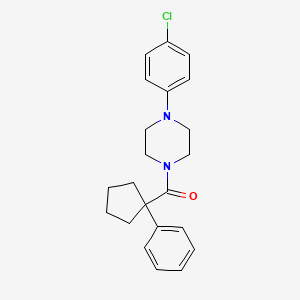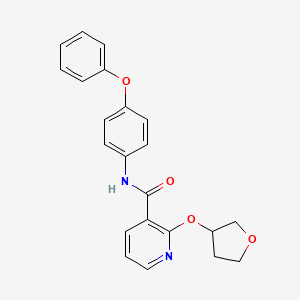
N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as THFA-Nic, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the nicotinamide family and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the activation of the nicotinamide adenine dinucleotide (NAD+) pathway. N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide acts as a precursor to nicotinamide mononucleotide (NMN), which is a key intermediate in the NAD+ pathway. By increasing the levels of NMN and NAD+, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can activate various enzymes and pathways that play a role in cellular metabolism, DNA repair, and cell signaling.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to have various biochemical and physiological effects in different systems of the body. In cancer cells, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can induce apoptosis and inhibit cell proliferation by activating the p53 pathway. In inflammatory cells, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. In neurons, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can protect against oxidative stress and improve cognitive function by activating the NAD+-dependent sirtuin pathway.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has several advantages for lab experiments, including its high yield and purity, low toxicity, and potential therapeutic applications in various fields of research. However, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide also has some limitations, including its limited solubility in water and potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, including its potential therapeutic applications in other fields of research, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to explore the optimal dosage and administration of N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, as well as its potential side effects and interactions with other drugs. Finally, research on the synthesis and modification of N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide may lead to the development of more potent and selective analogs with improved therapeutic properties.
Synthesemethoden
The synthesis of N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves the reaction between 4-phenoxyphenylboronic acid and 2-(bromomethyl)tetrahydrofuran, followed by the addition of nicotinoyl chloride. The resulting compound is then purified through column chromatography to obtain N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In inflammation research, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(20-7-4-13-23-22(20)28-19-12-14-26-15-19)24-16-8-10-18(11-9-16)27-17-5-2-1-3-6-17/h1-11,13,19H,12,14-15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPOEHJBESUYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Imidazolylpropyl)(2,8,10-trimethyl(5-hydropyrimidino[1',2'-1,5]pyrazolo[3,4-b]pyridin-4-yl))amine](/img/structure/B2993121.png)
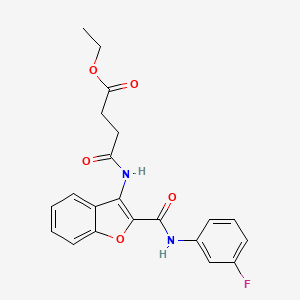
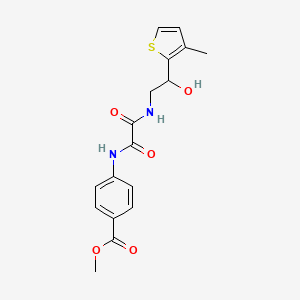
methyl}pyridazine-4-carboxamide](/img/structure/B2993124.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-ethylpiperazine-1-carbothioamide](/img/structure/B2993125.png)

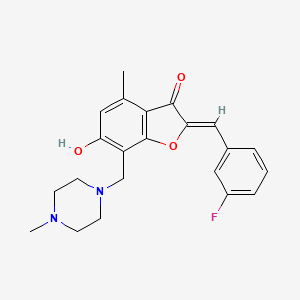
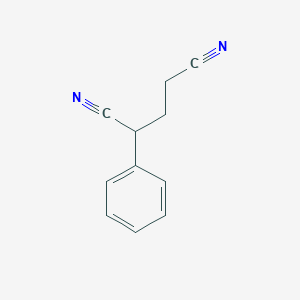
![3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2993133.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2993134.png)
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2993135.png)
![(1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2993136.png)
![N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2993139.png)
